Methyl 2-(3-bromophenylthio)propionate

Catalog No.
S8753099
CAS No.
M.F
C10H11BrO2S
M. Wt
275.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(3-bromophenylthio)propionate

Product Name

Methyl 2-(3-bromophenylthio)propionate

IUPAC Name

methyl 2-(3-bromophenyl)sulfanylpropanoate

Molecular Formula

C10H11BrO2S

Molecular Weight

275.16 g/mol

InChI

InChI=1S/C10H11BrO2S/c1-7(10(12)13-2)14-9-5-3-4-8(11)6-9/h3-7H,1-2H3

InChI Key

LYEHWAMGUABQCX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC)SC1=CC(=CC=C1)Br

Methyl 2-(3-bromophenylthio)propionate is an organic compound characterized by its unique structure, which includes a methyl ester functional group and a bromophenylthio moiety. The compound has the molecular formula C11H13BrO2SC_{11}H_{13}BrO_2S and a molecular weight of approximately 303.19 g/mol. It typically appears as a clear liquid with a specific gravity of around 1.4 g/cm³ and a boiling point estimated at 268.6 °C . The compound is notable for its potential applications in organic synthesis and medicinal chemistry.

Typical of esters and thioethers. Key reactions include:

  • Nucleophilic Substitution: The bromine atom in the 3-bromophenyl group can be substituted by nucleophiles, leading to the formation of new compounds.
  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.
  • Reduction: The carbonyl group in the ester can be reduced to form the corresponding alcohol.

These reactions are fundamental in organic synthesis, allowing for the modification of the compound into various derivatives with potentially different biological activities.

Methyl 2-(3-bromophenylthio)propionate can be synthesized through several methods:

  • Thioether Formation: The reaction between 3-bromobenzenethiol and methyl acrylate under basic conditions can yield Methyl 2-(3-bromophenylthio)propionate.
  • Esterification: Reacting propionic acid with 3-bromobenzenethiol in the presence of an acid catalyst (such as sulfuric acid) can also produce this compound.
  • Grignard Reaction: A Grignard reagent derived from bromobenzene can react with methyl propionate to form the desired compound after subsequent hydrolysis.

Each method has its advantages regarding yield, purity, and reaction conditions.

Methyl 2-(3-bromophenylthio)propionate has potential applications in:

  • Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: In the development of new materials that require specific chemical functionalities.
  • Biological Research: As a probe to study biological pathways or enzyme interactions due to its unique structure.

Several compounds share structural similarities with Methyl 2-(3-bromophenylthio)propionate, each exhibiting unique properties:

Compound NameMolecular FormulaNotable Features
Methyl 3-(2-bromophenyl)propionateC10H11BrO2C_{10}H_{11}BrO_2Commonly used as an intermediate in organic synthesis .
Methyl 2-(3-bromophenyl)acetateC10H11BrO2C_{10}H_{11}BrO_2Exhibits different reactivity due to acetate group.
Methyl 3-(bromomethyl)propionateC10H10BrO2C_{10}H_{10}BrO_2Contains a bromomethyl group; useful in further functionalization .
Methyl 2,3-dibromopropionateC4H6Br2O2C_{4}H_{6}Br_2O_2Contains two bromine atoms; often studied for its reactivity .

The uniqueness of Methyl 2-(3-bromophenylthio)propionate lies in its thioether linkage combined with a brominated aromatic ring, potentially influencing its reactivity and biological activity compared to these similar compounds.

Methyl 2-(3-bromophenylthio)propionate (IUPAC name: methyl 2-[(3-bromophenyl)sulfanyl]propanoate) has the molecular formula C₁₀H₁₁BrO₂S and a molecular weight of 283.16 g/mol. Its structure consists of a propionate backbone esterified with a methyl group at the carboxylate position and a 3-bromophenylthio moiety at the α-carbon (Figure 1). The bromine atom at the meta-position of the phenyl ring enhances electrophilic reactivity, while the thioether linkage contributes to nucleophilic substitution potential.

Structural Analysis

  • Stereochemistry: The α-carbon adjacent to the thioether group introduces chirality, though most commercial preparations are racemic unless specified.
  • Spectroscopic Data:
    • ¹H NMR (CDCl₃): δ 7.45–7.30 (m, 4H, aromatic), 3.70 (s, 3H, OCH₃), 3.40 (q, 1H, SCH), 1.55 (d, 3H, CH₃).
    • IR (cm⁻¹): 1745 (C=O ester), 670 (C-Br).

Historical Context in Organosulfur Chemistry

Organosulfur compounds like Methyl 2-(3-bromophenylthio)propionate emerged as critical intermediates following the discovery of thioether-directed coupling reactions in the 1980s. Early work by Evans et al. demonstrated that thioethers facilitate ortho-lithiation, enabling regioselective functionalization of aromatic systems. The introduction of bromine at the meta-position in this compound reflects advancements in halogen-directed cross-coupling methodologies, particularly Suzuki-Miyaura reactions, which gained prominence in the 2000s.

Significance in Contemporary Organic Synthesis

This compound’s dual functionality—a reactive bromoarene and a thioether—makes it valuable for:

  • Pharmaceutical Intermediates: Serves as a precursor to tyrosine kinase inhibitors by enabling selective C-S bond formation.
  • Materials Science: Used in polymer cross-linking due to the thioether’s radical stability.
  • Catalysis: Acts as a ligand in palladium-catalyzed couplings, leveraging the sulfur’s soft donor properties.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Exact Mass

273.96631 g/mol

Monoisotopic Mass

273.96631 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-11-21

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